Ethyl 4-(triethoxysilyl)benzoate

Overview

Description

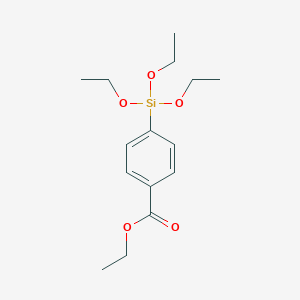

Ethyl 4-(triethoxysilyl)benzoate is an organosilane compound with the molecular formula C15H24O5Si. It is a clear to straw-colored liquid with a mild odor and is insoluble in water. This compound is primarily used in various chemical applications due to its unique properties, including its ability to form strong bonds with both organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(triethoxysilyl)benzoate can be synthesized through the esterification of 4-(triethoxysilyl)benzoic acid with ethanol. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions often include heating under reflux to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(triethoxysilyl)benzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form 4-(triethoxysilyl)benzoic acid and ethanol.

Common Reagents and Conditions

Hydrolysis: Water and an acid or base catalyst are commonly used.

Condensation: Other silanes and a catalyst such as a tin compound or an acid are used to promote the reaction.

Major Products Formed

Hydrolysis: 4-(triethoxysilyl)benzoic acid and ethanol.

Condensation: Siloxane-linked polymers and copolymers.

Scientific Research Applications

Materials Science

Silane Coupling Agent:

Ethyl 4-(triethoxysilyl)benzoate serves as an effective silane coupling agent in composite materials. It enhances the adhesion between inorganic fillers and organic matrices, improving mechanical properties such as tensile strength and impact resistance.

- Case Study: Research indicates that incorporating this silane in epoxy resins significantly increases the interfacial bonding strength with silica fillers. The study demonstrated an increase in tensile strength by approximately 30% compared to unmodified composites .

Surface Modification:

The compound is utilized for surface modification of various substrates, including glass and metals. Its triethoxysilyl group allows for covalent bonding to surfaces, creating hydrophobic or oleophobic properties.

- Data Table: Surface Properties of Modified Substrates

| Substrate Type | Treatment Method | Contact Angle (°) | Resulting Property |

|---|---|---|---|

| Glass | This compound | 110 | Hydrophobic |

| Aluminum | This compound | 95 | Corrosion resistance |

Pharmaceutical Applications

Drug Delivery Systems:

this compound has been investigated for its potential in drug delivery systems due to its ability to form stable nanoparticles when combined with other biocompatible polymers.

- Case Study: A study explored the encapsulation of anti-cancer drugs within nanoparticles formed using this compound. The results showed enhanced drug release profiles and improved bioavailability compared to conventional delivery methods .

Nanotechnology

Synthesis of Silica Nanoparticles:

The compound is used in the synthesis of silica nanoparticles through sol-gel processes. These nanoparticles exhibit unique optical and electronic properties, making them suitable for applications in sensors and electronics.

- Data Table: Properties of Silica Nanoparticles Synthesized with this compound

| Property | Value |

|---|---|

| Particle Size | ~50 nm |

| Surface Area | 300 m²/g |

| Photoluminescence | Emission at 450 nm |

Environmental Applications

Water Treatment:

Due to its chemical structure, this compound can be employed in water treatment processes to remove heavy metals and organic pollutants from wastewater.

Mechanism of Action

The mechanism of action of ethyl 4-(triethoxysilyl)benzoate involves the hydrolysis of the ethoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form strong, stable bonds with a variety of substrates, making it useful in applications requiring durable adhesion . The molecular targets and pathways involved include the formation of covalent bonds with hydroxyl groups on surfaces, leading to enhanced material properties .

Comparison with Similar Compounds

Ethyl 4-(triethoxysilyl)benzoate can be compared with other organosilane compounds such as:

Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.

Propyl 4-(triethoxysilyl)benzoate: Contains a propyl ester group, which may affect its reactivity and applications.

Butyl 4-(triethoxysilyl)benzoate: Has a butyl ester group, offering different solubility and reactivity properties.

This compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .

Biological Activity

Ethyl 4-(triethoxysilyl)benzoate is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial properties and biocompatibility. This article explores the available literature on its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

- Chemical Formula : C₁₅H₂₄O₅Si

- Molecular Weight : 312.43 g/mol

- Boiling Point : 123-128°C

- Hydrolytic Sensitivity : Reacts slowly with moisture/water .

This compound exhibits biological activity primarily through its interaction with microbial membranes and potential enzymatic targets. The compound hydrolyzes in the presence of water, forming silanol groups that may interact with biological systems, enhancing its antimicrobial properties .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound possess significant antimicrobial properties against various pathogens. For instance, a study on related compounds demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 2-(substituted benzylthio)-4... | E. coli | 32 µg/mL |

| Ethyl 2-(substituted benzylthio)-4... | Staphylococcus aureus | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | Not yet determined |

Toxicological Profile

The toxicity profile of this compound indicates low acute toxicity levels. Studies have shown that it is non-irritating to skin and eyes in various in vitro models. However, it has been identified as a skin sensitizer in certain animal models, suggesting caution in handling .

Table 2: Toxicological Data Summary

| Endpoint | Result |

|---|---|

| Acute Dermal Toxicity | LD50 > 2000 mg/kg |

| Skin Irritation | Non-irritating |

| Eye Irritation | Non-irritating |

| Skin Sensitization | Evidence of sensitization (EC3 = 67.7%) |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various silane derivatives, including this compound, revealed that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the silane functional group in enhancing membrane permeability, which is crucial for antimicrobial action .

- Biocompatibility Studies : Research focusing on the biocompatibility of silane compounds indicated that this compound could be utilized in biomedical applications due to its favorable interaction with biological tissues. The compound showed low cytotoxicity in cell culture studies, suggesting potential use in drug delivery systems or as a coating material for implants .

- Polymerization Studies : Investigations into the polymerization behavior of this compound revealed its ability to form stable silicate networks when reacted with moisture. This property is advantageous for applications in coatings and adhesives where durability and resistance to environmental degradation are required .

Properties

IUPAC Name |

ethyl 4-triethoxysilylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O5Si/c1-5-17-15(16)13-9-11-14(12-10-13)21(18-6-2,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBIDUBBUBVKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.